molecular formula C13H18F3N3S B4751390 1-[3-(Dimethylamino)propyl]-3-[3-(trifluoromethyl)phenyl]thiourea

1-[3-(Dimethylamino)propyl]-3-[3-(trifluoromethyl)phenyl]thiourea

Cat. No.: B4751390
M. Wt: 305.36 g/mol
InChI Key: MGUGOCVSCZWBOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(Dimethylamino)propyl]-3-[3-(trifluoromethyl)phenyl]thiourea is a thiourea derivative known for its unique chemical properties and potential applications in various fields. This compound features a dimethylamino group attached to a propyl chain, which is further connected to a trifluoromethyl-substituted phenyl ring through a thiourea linkage. The presence of the trifluoromethyl group imparts significant chemical stability and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Dimethylamino)propyl]-3-[3-(trifluoromethyl)phenyl]thiourea typically involves the reaction of 3-(dimethylamino)propylamine with 3-(trifluoromethyl)phenyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the thiourea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems. The choice of solvents, catalysts, and purification methods are crucial in ensuring the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Dimethylamino)propyl]-3-[3-(trifluoromethyl)phenyl]thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the thiourea group to thiols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group or the trifluoromethyl-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[3-(Dimethylamino)propyl]-3-[3-(trifluoromethyl)phenyl]thiourea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its pharmacological properties, including potential use as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[3-(Dimethylamino)propyl]-3-[3-(trifluoromethyl)phenyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiourea group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. The trifluoromethyl group enhances the compound’s lipophilicity and stability, facilitating its interaction with hydrophobic pockets in proteins or cell membranes.

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylamino)-1-propylamine: A related compound with similar structural features but lacking the trifluoromethyl and thiourea groups.

    3-Dimethylamino-1-propanol: Another related compound with a hydroxyl group instead of the thiourea linkage.

Uniqueness

1-[3-(Dimethylamino)propyl]-3-[3-(trifluoromethyl)phenyl]thiourea is unique due to the presence of both the trifluoromethyl and thiourea groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and reactivity, while the thiourea group allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-[3-(dimethylamino)propyl]-3-[3-(trifluoromethyl)phenyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F3N3S/c1-19(2)8-4-7-17-12(20)18-11-6-3-5-10(9-11)13(14,15)16/h3,5-6,9H,4,7-8H2,1-2H3,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGUGOCVSCZWBOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=S)NC1=CC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F3N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(Dimethylamino)propyl]-3-[3-(trifluoromethyl)phenyl]thiourea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-[3-(Dimethylamino)propyl]-3-[3-(trifluoromethyl)phenyl]thiourea
Reactant of Route 3
Reactant of Route 3
1-[3-(Dimethylamino)propyl]-3-[3-(trifluoromethyl)phenyl]thiourea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-[3-(Dimethylamino)propyl]-3-[3-(trifluoromethyl)phenyl]thiourea
Reactant of Route 5
Reactant of Route 5
1-[3-(Dimethylamino)propyl]-3-[3-(trifluoromethyl)phenyl]thiourea
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-[3-(Dimethylamino)propyl]-3-[3-(trifluoromethyl)phenyl]thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.